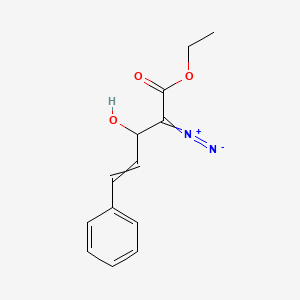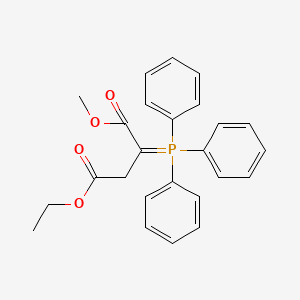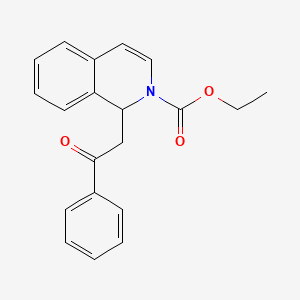
Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate is an organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium ethoxide. The intermediate products are then subjected to further reactions, such as cyclization and esterification, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-3-carboxylate
- Methyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate
- Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxamide
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
81357-96-2 |
|---|---|
Molekularformel |
C20H19NO3 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
ethyl 1-phenacyl-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C20H19NO3/c1-2-24-20(23)21-13-12-15-8-6-7-11-17(15)18(21)14-19(22)16-9-4-3-5-10-16/h3-13,18H,2,14H2,1H3 |
InChI-Schlüssel |
IJPCZXUYIPQVJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


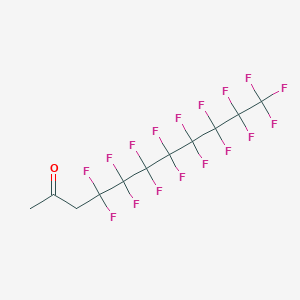
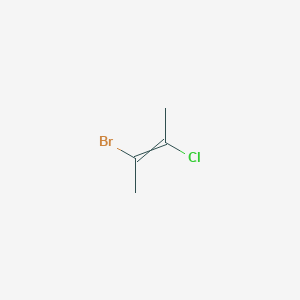
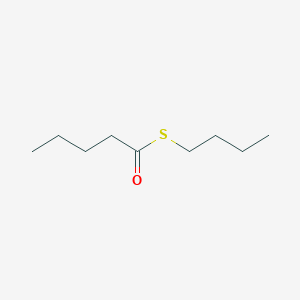
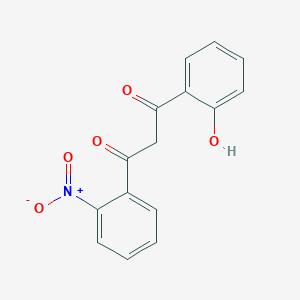
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
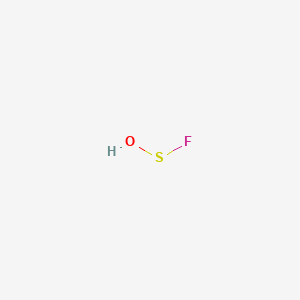

![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)

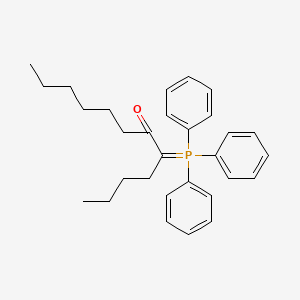
![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
![2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline](/img/structure/B14419116.png)
